- Preparation of aminosulfonylbenzene derivatives as herbicides, European Patent Organization, , ,
Cas no 90259-52-2 (Ethyl 2-amino-6-methylbenzoate)

Ethyl 2-amino-6-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-amino-6-methylbenzoate
- Benzoic acid, 2-amino-6-methyl-, ethyl ester
- 2-Amino-6-methylbenzoic acid ethyl ester
- 2-Ethoxycarbonyl-3-methylaniline
- Ethyl 6-methylanthranilate
- 90259-52-2
- DTXSID20575780
- MFCD14631083
- AKOS010563106
- TS-02497
- EN300-193067
- E75985
- PNABFOOCARYOBG-UHFFFAOYSA-N
- SCHEMBL2405060
- CS-0151843
- Ethyl2-amino-6-methylbenzoate
- SY317249
- DB-095994
-
- MDL: MFCD14631083
- インチ: 1S/C10H13NO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3
- InChIKey: PNABFOOCARYOBG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C)=CC=CC=1N)OCC
計算された属性
- せいみつぶんしりょう: 179.094628657g/mol
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 52.3Ų
Ethyl 2-amino-6-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM368254-250mg |
Ethyl 2-amino-6-methylbenzoate |
90259-52-2 | 95%+ | 250mg |
$133 | 2022-05-27 | |
Enamine | EN300-193067-10.0g |
ethyl 2-amino-6-methylbenzoate |
90259-52-2 | 10g |
$2302.0 | 2023-05-31 | ||
Enamine | EN300-193067-0.5g |
ethyl 2-amino-6-methylbenzoate |
90259-52-2 | 0.5g |
$399.0 | 2023-09-17 | ||
Enamine | EN300-193067-0.25g |
ethyl 2-amino-6-methylbenzoate |
90259-52-2 | 0.25g |
$382.0 | 2023-09-17 | ||
Enamine | EN300-193067-1.0g |
ethyl 2-amino-6-methylbenzoate |
90259-52-2 | 1g |
$416.0 | 2023-05-31 | ||
Aaron | AR01DPJM-250mg |
Ethyl 2-amino-6-methylbenzoate |
90259-52-2 | 98% | 250mg |
$10.00 | 2025-02-11 | |
Enamine | EN300-193067-1g |
ethyl 2-amino-6-methylbenzoate |
90259-52-2 | 1g |
$416.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222483-1g |
Ethyl 2-amino-6-methylbenzoate |
90259-52-2 | 98% | 1g |
¥371.00 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSN102-1g |
ethyl 2-amino-6-methylbenzoate |
90259-52-2 | 95% | 1g |
¥353.0 | 2024-04-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E46480-5g |
Ethyl 2-amino-6-methylbenzoate |
90259-52-2 | 98% | 5g |
¥2463.0 | 2024-07-19 |
Ethyl 2-amino-6-methylbenzoate 合成方法
ごうせいかいろ 1
Ethyl 2-amino-6-methylbenzoate Raw materials
Ethyl 2-amino-6-methylbenzoate Preparation Products
Ethyl 2-amino-6-methylbenzoate 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Ethyl 2-amino-6-methylbenzoateに関する追加情報
Ethyl 2-amino-6-methylbenzoate (CAS No. 90259-52-2): Properties, Applications, and Market Insights
Ethyl 2-amino-6-methylbenzoate (CAS No. 90259-52-2) is a specialized organic compound widely recognized in pharmaceutical and fine chemical industries. This ester derivative of 2-amino-6-methylbenzoic acid exhibits unique chemical properties that make it valuable for synthetic applications. With the growing demand for pharmaceutical intermediates and flavor & fragrance ingredients, this compound has gained significant attention in research and industrial circles.
The molecular structure of Ethyl 2-amino-6-methylbenzoate combines an aromatic ring with both amino and ester functional groups, offering versatile reactivity. Recent studies highlight its potential as a building block for heterocyclic compounds, particularly in the development of novel drug candidates. The methyl substitution at the 6-position enhances the compound's stability while influencing its electronic properties, making it particularly interesting for structure-activity relationship studies in medicinal chemistry.
In pharmaceutical applications, CAS 90259-52-2 serves as a key intermediate for synthesizing various active pharmaceutical ingredients (APIs). Its unique structural features contribute to the development of compounds with potential biological activity, particularly in central nervous system (CNS) targeting molecules. The compound's ester group provides excellent solubility characteristics, which is crucial for formulation development in drug discovery processes.
The synthesis of Ethyl 2-amino-6-methylbenzoate typically involves esterification reactions of the corresponding benzoic acid derivative. Modern synthetic approaches emphasize green chemistry principles, with researchers exploring catalytic methods that reduce energy consumption and waste generation. These advancements align with current industry trends toward sustainable chemical production, addressing growing environmental concerns in chemical manufacturing.
Analytical characterization of 90259-52-2 employs advanced techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure high purity standards required for pharmaceutical applications. The compound typically appears as a white to off-white crystalline powder with specific melting point and spectral properties that serve as quality control parameters.
Beyond pharmaceutical applications, Ethyl 2-amino-6-methylbenzoate finds use in specialty aromatic chemicals and flavor compounds. Its structural characteristics contribute to unique olfactory properties, making it valuable in fragrance development. The compound's stability under various conditions enhances its utility in these applications, where consistent performance is essential.
The global market for fine chemical intermediates like CAS 90259-52-2 continues to expand, driven by increasing demand from the pharmaceutical sector. Market analysts note particular growth in Asia-Pacific regions, where contract research organizations and generic drug manufacturers are expanding their production capacities. This growth reflects broader trends in chemical outsourcing and specialization within the fine chemicals industry.
Recent patent literature reveals innovative applications of 2-amino-6-methylbenzoate derivatives in various therapeutic areas. Researchers are particularly interested in their potential as enzyme inhibitors and receptor modulators, with several compounds in preclinical development stages. These developments underscore the continuing importance of this chemical class in drug discovery pipelines.
Quality standards for Ethyl 2-amino-6-methylbenzoate have become increasingly stringent, particularly for pharmaceutical-grade material. Manufacturers now implement comprehensive quality management systems including GMP compliance and ICH guidelines to meet regulatory requirements. These standards ensure batch-to-batch consistency and traceability throughout the supply chain.
Storage and handling of 90259-52-2 require standard laboratory precautions for organic compounds. Proper conditions include protection from moisture and extreme temperatures to maintain stability. While not classified as hazardous under normal handling conditions, appropriate personal protective equipment is recommended when working with the compound in powder form.
Future research directions for Ethyl 2-amino-6-methylbenzoate include exploration of its catalytic applications and potential in material science. Some studies investigate its use as a ligand in transition metal catalysis, while others examine its incorporation into specialty polymers. These diverse applications highlight the compound's versatility beyond its traditional uses.
For researchers and industry professionals seeking high-purity Ethyl 2-amino-6-methylbenzoate, several specialty chemical suppliers offer the compound in various quantities. Procurement considerations should include certificate of analysis review, supplier reliability, and compliance with relevant regulatory standards for intended applications.
In conclusion, CAS 90259-52-2 represents an important building block in modern organic synthesis with growing applications across multiple industries. Its combination of structural features and reactivity continues to inspire new research directions while supporting established manufacturing processes. As chemical innovation progresses, Ethyl 2-amino-6-methylbenzoate will likely maintain its position as a valuable intermediate in both academic and industrial settings.
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